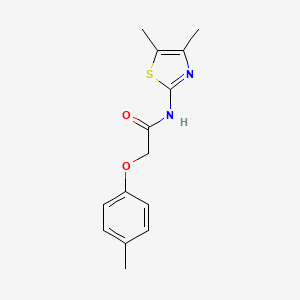![molecular formula C13H18N2O4S B5732541 N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-404, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, studies have shown that it acts on the endocannabinoid system by inhibiting the reuptake of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which then activates cannabinoid receptors, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress, which is implicated in the pathogenesis of several diseases. This compound has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its high potency and specificity. This makes it an ideal tool for studying the endocannabinoid system and its role in pain and inflammation. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions include investigating the use of this compound in combination with other drugs to enhance its therapeutic effects and exploring its potential use in the treatment of other diseases such as cancer and epilepsy.
Conclusion:
In conclusion, this compound is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for neuropathic pain and inflammatory diseases. While there are limitations to using this compound in lab experiments, its high potency and specificity make it an ideal tool for studying the endocannabinoid system. There are several future directions for research on this compound, including developing more efficient synthesis methods and exploring its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound has a potent analgesic effect and can alleviate pain without causing addiction or tolerance. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBRCGWKOPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)
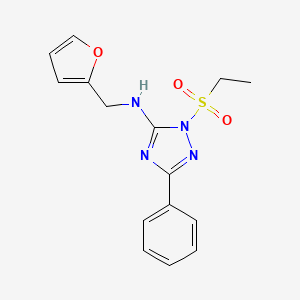
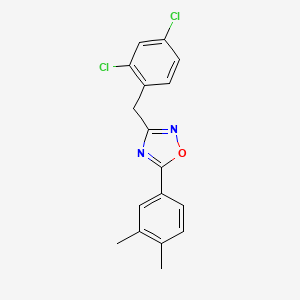
![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)
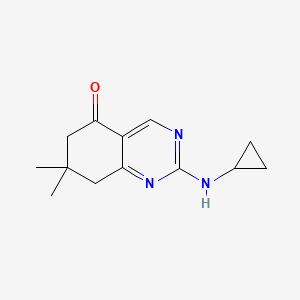
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)
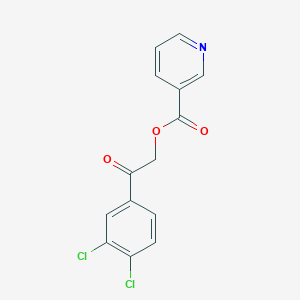
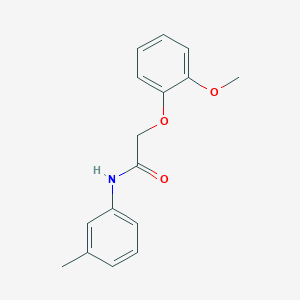
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)
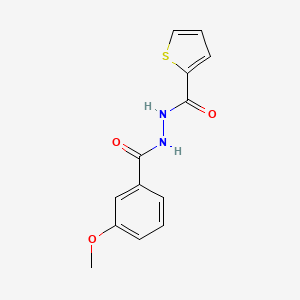
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
